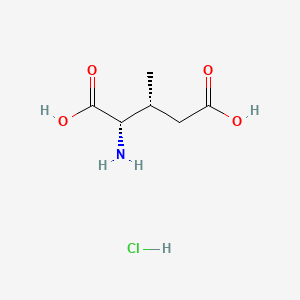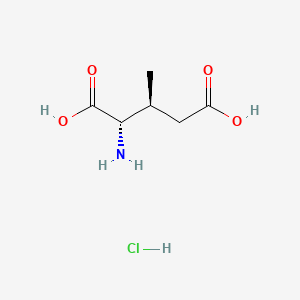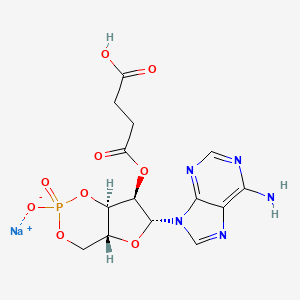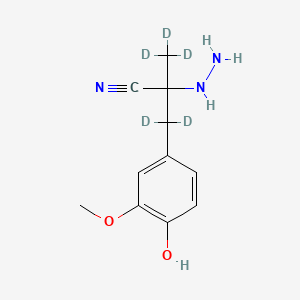
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is a deuterium-labeled compound with the molecular formula C11H13D3O2 and a molecular weight of 183.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its stable isotope labeling, which makes it useful for various analytical and experimental purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 typically involves the deuteration of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes rigorous quality control measures to ensure the consistency and stability of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of 4-Methoxy-2,3,6-trimethylbenzaldehyde or 4-Methoxy-2,3,6-trimethylbenzoic acid.
Reduction: Formation of 4-Methoxy-2,3,6-trimethylbenzyl.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves its incorporation into various chemical and biological systems due to its deuterium labeling. The deuterium atoms can replace hydrogen atoms in chemical reactions, allowing researchers to study reaction pathways and mechanisms with greater precision. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2,3,6-trimethylbenzyl Alcohol
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,4,6-Trimethylbenzyl Alcohol
Uniqueness
4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific studies, making it a valuable tool in research .
Eigenschaften
IUPAC Name |
[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSYOJIGAZHOLW-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662085 |
Source


|
| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-77-6 |
Source


|
| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)





